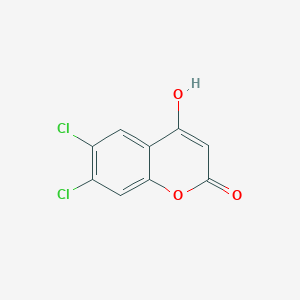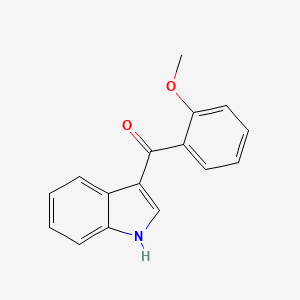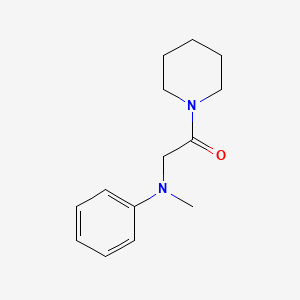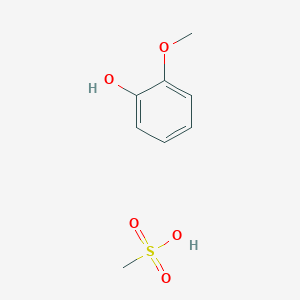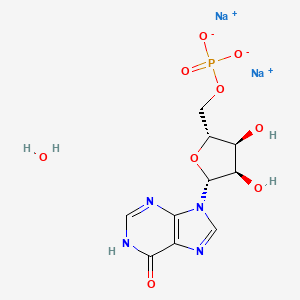
5'-Inosinate de disodium hydraté
Vue d'ensemble
Description
Inosine-5’-monophosphate (IMP) is a substrate of IMP dehydrogenase (IMPDH), a NAD + -dependent enzyme that generates xanthosine monophosphate . It is synthesized from adenosine monophosphate (AMP) in eukaryotes . It is a food additive and is essential for intestinal health and immunity .
It is used as a substrate to study the activity, specificity, and kinetics of inosine-5’-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme for the formation of GMP and the guanine nucleotide pool .
Molecular Structure Analysis
The empirical formula of Inosine 5’-monophosphate disodium salt hydrate is C10H11N4O8PNa2 · xH2O . The molecular weight on an anhydrous basis is 392.17 .Chemical Reactions Analysis
Inosine-5’-monophosphate (5’-IMP) may be used as a substrate to study the activity, specificity, and kinetics of inosine 5’-monophosphate dehydrogenase (IMPDH) EC 1.1.1.205, the rate-limiting enzyme for the formation of GMP and the guanine nucleotide pool .Physical And Chemical Properties Analysis
Inosine 5’-monophosphate disodium salt hydrate is a white to almost white powder or crystal . It has a solubility of 50 mg/mL in water, forming a clear, colorless solution .Applications De Recherche Scientifique
Science alimentaire : Exhausteur de goût
5'-Inosinate de disodium hydraté : est largement utilisé dans l'industrie alimentaire comme exhausteur de goût. Il confère un goût savoureux connu sous le nom d'umami, qui est considéré comme l'une des cinq saveurs de base. Ce composé est souvent associé au glutamate monosodique (MSG) pour créer un effet synergique qui intensifie la saveur globale des produits alimentaires .
Biochimie : Étude de l'IMPDH
En recherche biochimique, 5'-Inosinate de disodium hydraté sert de substrat pour étudier l'activité, la spécificité et la cinétique de l'inosine 5'-monophosphate déshydrogénase (IMPDH) . L'IMPDH est une enzyme limitante du taux dans le cycle des nucléotides puriques, qui est crucial pour la synthèse des nucléotides guanine .
Pharmacologie : Étalon de référence pharmaceutique
Pharmacologiquement, il est utilisé comme étalon de référence pharmaceutique pour la détermination de l'analyte dans les matières premières et les produits alimentaires par spectrophotométrie et chromatographie . Cela garantit la qualité et la cohérence des produits pharmaceutiques et des additifs alimentaires.
Biologie cellulaire : Composant de milieu de culture cellulaire
5'-Inosinate de disodium hydraté : est également un composant important des milieux de culture cellulaire. Il fournit les nucléotides puriques nécessaires à la croissance et au maintien des cellules in vitro. Par exemple, il est utilisé dans le milieu complet McCoy's 5A pour la culture de Plasmodium vivax .
Nutrition : Nucléotide alimentaire
En tant que nucléotide alimentaire, 5'-Inosinate de disodium hydraté est ajouté aux préparations pour nourrissons et à d'autres produits nutritionnels. Il soutient le système immunitaire et le développement du tractus gastro-intestinal chez les nourrissons .
Chimie analytique : Génération de courbe d'étalonnage en HPLC
En chimie analytique, ce composé est utilisé pour la génération de courbe d'étalonnage en chromatographie liquide haute performance (HPLC) pour quantifier l'IMP à partir de divers échantillons biologiques, tels que les tissus de queue de crevette .
Science sensorielle : Tests de seuil de détection du goût
En science sensorielle, 5'-Inosinate de disodium hydraté est utilisé comme composé gustatif dans les tests de seuil de détection du goût. Il aide à comprendre la sensibilité et les modèles de préférence parmi les différentes populations, comme dans les études impliquant des poussins .
Biologie moléculaire : Études sur la synthèse des purines
En biologie moléculaire, 5'-Inosinate de disodium hydraté est important pour l'étude de la synthèse des purines car il est le ribonucléotide de l'hypoxanthine et le premier nucléotide formé au cours de ce processus .
Mécanisme D'action
Target of Action
The primary target of 5’-Inosinic acid disodium salt hydrate, also known as Disodium 5’-inosinate monohydrate or Inosine 5’-monophosphate disodium salt hydrate, is the enzyme Inosine 5’-Monophosphate Dehydrogenase (IMPDH) . IMPDH plays a crucial role in the purine nucleotide biosynthesis pathway, specifically in the formation of guanosine monophosphate (GMP) and the guanine nucleotide pool .
Mode of Action
5’-Inosinic acid disodium salt hydrate acts as a substrate for IMPDH . The interaction of the compound with IMPDH is a rate-limiting step in the generation of guanosine monophosphate . This interaction affects the synthesis of DNA, RNA, and glycoproteins .
Biochemical Pathways
The compound is involved in the purine nucleotide biosynthesis pathway . It is synthesized from adenosine monophosphate (AMP) in eukaryotes . The interaction of the compound with IMPDH leads to the formation of xanthosine monophosphate, a critical step in the generation of guanosine monophosphate .
Result of Action
The action of 5’-Inosinic acid disodium salt hydrate on IMPDH leads to the formation of guanosine monophosphate, which is essential for the synthesis of DNA, RNA, and glycoproteins . This can have significant molecular and cellular effects, influencing various biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5’-Inosinic acid disodium salt hydrate. For instance, the compound is generally used as a taste and flavor enhancer in foods to provide umami taste . Therefore, factors such as pH, temperature, and the presence of other compounds can affect its stability and efficacy.
Safety and Hazards
Inosine 5’-monophosphate disodium salt hydrate may cause eye and skin irritation. Ingestion of large amounts may cause gastrointestinal irritation. Inhalation may cause respiratory tract irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Analyse Biochimique
Biochemical Properties
5’-Inosinic acid disodium salt hydrate is a substrate of inosine-5’-monophosphate dehydrogenase (IMPDH), a NAD±dependent enzyme that generates xanthosine monophosphate . This is a rate-limiting step in the generation of guanosine monophosphate, which is important for DNA, RNA, and glycoprotein synthesis .
Cellular Effects
The role of 5’-Inosinic acid disodium salt hydrate in cellular processes is primarily linked to its function as a substrate for IMPDH. The product of this reaction, guanosine monophosphate, is a key component of RNA and DNA, and thus plays a crucial role in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 5’-Inosinic acid disodium salt hydrate exerts its effects through its interactions with IMPDH. By serving as a substrate for this enzyme, it facilitates the production of guanosine monophosphate, thereby influencing gene expression and cellular metabolism .
Metabolic Pathways
5’-Inosinic acid disodium salt hydrate is involved in the purine metabolism pathway, where it is converted into guanosine monophosphate by the action of IMPDH . This reaction is a key step in the synthesis of guanine nucleotides, which are essential components of DNA and RNA .
Propriétés
IUPAC Name |
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.2Na.H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCIGEIXDXQSGM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4Na2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



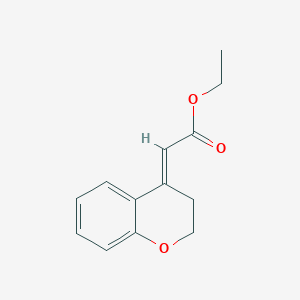
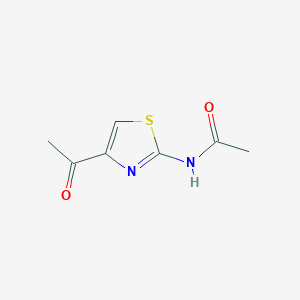
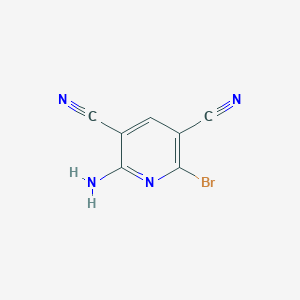

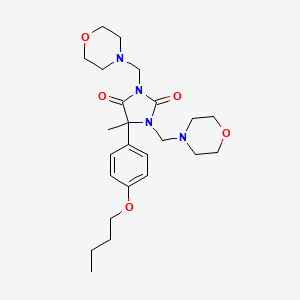



![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)
